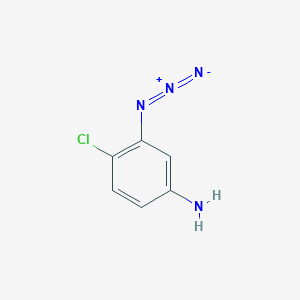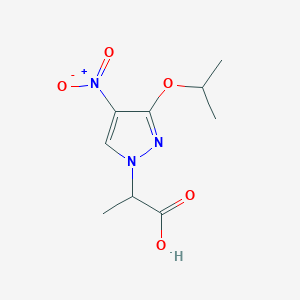![molecular formula C18H17F3N4O4S B2480422 3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 1788677-21-3](/img/structure/B2480422.png)
3-methyl-2-oxo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related sulfonamide compounds involves versatile methodologies, combining arylaminosulfonylacetic acid hydrazide with E-aroylethenesulfonylacetic acid to produce sulfonamido bis heterocycles, including oxadiazoles, thiadiazoles, and triazoles (Muralikrishna et al., 2014). Similar synthetic approaches are applied to create novel sulfonamide isoxazolo[5,4-b]pyridines, highlighting the use of aryl sulfonic chlorides and chlorosulfonic acid (Poręba et al., 2015).
Molecular Structure Analysis
The molecular structure of sulfonamide compounds often involves complex heterocyclic frameworks. For instance, the rearrangement of threonine and serine-based sulfonamides yields chiral pyrrolidin-3-ones, demonstrating the intricate molecular transformations possible within this compound class (Králová et al., 2019).
Chemical Reactions and Properties
Sulfonamide compounds undergo various chemical reactions, illustrating their reactivity. The synthesis of pyrroles from terminal alkynes, N-sulfonyl azides, and alkenyl alkyl ethers through 1-sulfonyl-1,2,3-triazoles highlights a method to create substituted pyrroles, showcasing the compound's versatile chemical properties (Kim et al., 2014).
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Chemical Reactivity
Research on sulfonamides and their derivatives, such as the compound , often focuses on synthetic methodologies and chemical reactivity. For instance, studies on metalation and electrophilic quenching of isoxazoles bearing electron-withdrawing groups have shown selective, direct, and synthetically useful entries to thioalkyl derivatives, indicating the utility of such compounds in synthesizing complex molecules with potential biological activities (Balasubramaniam, Mirzaei, & Natale, 1990). This research suggests that compounds with similar structures could be synthesized through similar methods, offering a pathway to creating new molecules with specific properties.
Antimicrobial and Antiproliferative Activities
Another significant area of research for sulfonamide derivatives is their biological activity, including antimicrobial and antiproliferative effects. Novel sulfonamide isoxazolo[5,4-b]pyridines have been synthesized and tested for antibacterial and antiproliferative activity, demonstrating that certain derivatives exhibit antimicrobial activity towards strains like Pseudomonas aeruginosa and Escherichia coli, as well as inhibitory effects on breast carcinoma cell lines (Poręba et al., 2015). These findings highlight the potential of sulfonamide derivatives in developing new therapeutic agents.
Catalytic and Inhibitory Mechanisms
Sulfonamide compounds also play a role in studies exploring catalytic mechanisms and enzyme inhibition. For example, isatin 1,2,3-triazoles have been evaluated as potent inhibitors against caspase-3, with certain derivatives showing competitive inhibitory mechanisms (Jiang & Hansen, 2011). This research underlines the importance of sulfonamide derivatives in understanding and modulating biochemical pathways, which could lead to the development of novel therapeutic strategies.
Propiedades
IUPAC Name |
3-methyl-2-oxo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N4O4S/c1-24-14-8-13(3-4-15(14)29-17(24)26)30(27,28)23-12-6-7-25(10-12)16-5-2-11(9-22-16)18(19,20)21/h2-5,8-9,12,23H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKITVNWGACYPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NC3CCN(C3)C4=NC=C(C=C4)C(F)(F)F)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2480341.png)
![2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-yl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2480342.png)

![2-((3-(3-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2480345.png)

![methyl 3-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B2480350.png)





![1-Phenylmethoxycarbonyl-2,3,4,5,6,7,8,8a-octahydrocyclohepta[b]pyrrole-3a-carboxylic acid](/img/structure/B2480362.png)